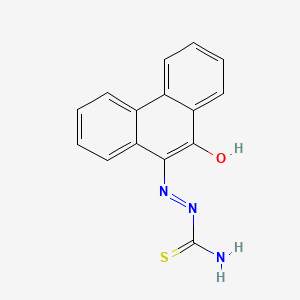
Phenanthraquinone monothiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthraquinone monothiosemicarbazone, also known as this compound, is a useful research compound. Its molecular formula is C15H11N3OS and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
Anticancer Activity
PTS has been investigated for its potential as an anticancer agent. Research indicates that derivatives of phenanthraquinone exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain phenanthraquinone derivatives possess significant cytotoxic effects against MOLT4 cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Properties
PTS and its derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's efficacy was assessed against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with notable minimum inhibitory concentration (MIC) values reported . Additionally, PTS has shown potential as an antifungal agent, contributing to the development of new therapeutic strategies for treating infections caused by resistant strains .
Analytical Chemistry Applications
Spectrophotometric Determination
PTS has been utilized in analytical chemistry for the spectrophotometric determination of various metals, including ruthenium and rhodium. The formation of colored complexes with these metals allows for their quantification in solution. For example, PTS forms a green complex with ruthenium, facilitating its detection and measurement . This application is particularly valuable in environmental monitoring and industrial processes where metal contamination is a concern.
| Metal Analyzed | Complex Color | Method Used |
|---|---|---|
| Ruthenium | Green | Spectrophotometry |
| Rhodium | Chocolate Brown | Spectrophotometry |
Catalytic Applications
Catalysis in Organic Reactions
Thiosemicarbazone complexes, including those derived from PTS, have been explored as catalysts in organic reactions. They have shown promise in facilitating reactions such as the Suzuki-Miyaura coupling, where they can enhance reaction rates and selectivity . The ability to modify thiosemicarbazones with different functional groups opens avenues for designing catalysts tailored to specific reactions.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of phenanthraquinone derivatives against human gastric epithelial cells. Results indicated that specific derivatives exhibited potent antiproliferative effects while maintaining low toxicity towards normal cells . This highlights the therapeutic potential of PTS derivatives in targeted cancer therapy.
Case Study 2: Metal Detection
In environmental studies, PTS was employed for the detection of osmium in water samples. The methodology involved forming a stable complex with osmium at specific pH levels, demonstrating PTS's utility in environmental monitoring .
Propiedades
Número CAS |
59851-25-1 |
|---|---|
Fórmula molecular |
C15H11N3OS |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(10-hydroxyphenanthren-9-yl)iminothiourea |
InChI |
InChI=1S/C15H11N3OS/c16-15(20)18-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19/h1-8,19H,(H2,16,20) |
Clave InChI |
GDHNUMIWWZGLCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=S)N)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=S)N)O |
Key on ui other cas no. |
59851-25-1 |
Sinónimos |
phenanthraquinone monothiosemicarbazone PTQ-MTSZ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















